methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
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Overview
Description
Methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate is a complex organic compound with a specific stereochemistry. It is characterized by multiple chiral centers and functional groups, including carbamoyl, pyrrolidinyl, and chloromethoxy groups. This compound is of interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate involves multiple steps, each requiring precise control of reaction conditions to maintain stereochemistry. The general synthetic route includes:
Formation of the pyrrolidinyl intermediate: This step involves the reaction of a suitable amine with a protected amino acid derivative.
Introduction of the chloromethoxy group: This is typically achieved through a chloromethylation reaction using reagents like chloromethyl methyl ether.
Coupling reactions: The intermediate compounds are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of efficient purification methods such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in enzymology and receptor binding.
Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate depends on its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can modulate the activity of the target, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(methoxymethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
- Methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(ethoxymethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
Uniqueness
The presence of the chloromethoxy group in methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate distinguishes it from similar compounds. This group can participate in unique chemical reactions and interactions, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C20H31ClN4O8 |
---|---|
Molecular Weight |
490.9 g/mol |
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C20H31ClN4O8/c1-11(22-15(26)7-8-16(27)32-4)17(28)23-12(2)19(30)25-9-5-6-14(25)18(29)24-13(3)20(31)33-10-21/h11-14H,5-10H2,1-4H3,(H,22,26)(H,23,28)(H,24,29)/t11-,12-,13-,14-/m0/s1 |
InChI Key |
GZCPSVSWPQYNQV-XUXIUFHCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)OCCl)NC(=O)CCC(=O)OC |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)OCCl)NC(=O)CCC(=O)OC |
Origin of Product |
United States |
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